molecular formula C21H25NO4 B6613556 7-[(octyloxy)methoxy]-3H-phenoxazin-3-one CAS No. 277309-40-7

7-[(octyloxy)methoxy]-3H-phenoxazin-3-one

Cat. No.: B6613556
CAS No.: 277309-40-7
M. Wt: 355.4 g/mol
InChI Key: CASMHOWZGVZVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(octyloxy)methoxy]-3H-phenoxazin-3-one is a synthetic dye known for its fluorescent properties. It is commonly used in research and industry due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 7-[(octyloxy)methoxy]-3H-phenoxazin-3-one involves several steps. The primary synthetic route includes the reaction of phenoxazinone with octyloxy methanol under specific conditions to yield the desired compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

7-[(octyloxy)methoxy]-3H-phenoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

7-[(octyloxy)methoxy]-3H-phenoxazin-3-one is widely used in various scientific research fields:

    Chemistry: It is used as a fluorescent dye in various chemical assays and experiments.

    Biology: It is used in fluorescence microscopy to stain and visualize biological samples.

    Medicine: It is used in diagnostic imaging and as a marker in various medical tests.

    Industry: It is used in the manufacturing of fluorescent materials and products.

Mechanism of Action

The mechanism of action of 7-[(octyloxy)methoxy]-3H-phenoxazin-3-one involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb light at a specific wavelength and emit light at a different wavelength. This property is utilized in various applications, including imaging and diagnostics .

Comparison with Similar Compounds

7-[(octyloxy)methoxy]-3H-phenoxazin-3-one is unique due to its specific chemical structure and fluorescent properties. Similar compounds include:

    Phenoxazinone: The parent compound of this compound.

    Octyloxy methanol: A precursor used in the synthesis of this compound.

These compounds share some similarities in their chemical structure but differ in their specific properties and applications.

Properties

IUPAC Name

7-(octoxymethoxy)phenoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-2-3-4-5-6-7-12-24-15-25-17-9-11-19-21(14-17)26-20-13-16(23)8-10-18(20)22-19/h8-11,13-14H,2-7,12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASMHOWZGVZVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.